Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

PKM2 Cancer Metabolism Immuno-oncology

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638768-04-3) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, a 7-deazapurine isostere of adenine. The core scaffold is a privileged structure in medicinal chemistry for developing ATP-competitive kinase inhibitors, with several derivatives approved as JAK inhibitors for inflammatory and myeloproliferative diseases.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B8025590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=CNC2=NC(=NC=C12)C(=O)OC
InChIInChI=1S/C9H9N3O2/c1-5-3-10-7-6(5)4-11-8(12-7)9(13)14-2/h3-4H,1-2H3,(H,10,11,12)
InChIKeyFWSQNCOTWVYMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: A Strategic 7-Deazapurine Scaffold for Targeted Kinase Inhibitor Synthesis


Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638768-04-3) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine class, a 7-deazapurine isostere of adenine [1]. The core scaffold is a privileged structure in medicinal chemistry for developing ATP-competitive kinase inhibitors, with several derivatives approved as JAK inhibitors for inflammatory and myeloproliferative diseases [1]. This compound features a specific 5-methyl substitution and a 2-methyl carboxylate group (Molecular Formula: C9H9N3O2, MW: 191.19), distinguishing it as a versatile intermediate for lead optimization programs targeting Janus Kinases (JAKs), EGFR, and other tyrosine kinases [1].

Why Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Cannot Be Interchanged with Common In-Class Analogs


In pyrrolo[2,3-d]pyrimidine-based drug discovery, subtle changes in substitution pattern profoundly alter kinase selectivity, potency, and physicochemical properties [1]. The methyl ester at the C-2 position serves as a crucial synthetic handle for further derivatization (e.g., hydrolysis to the acid or conversion to amides), while the C-5 methyl group influences the scaffold's electron density and steric profile, directly impacting target binding [2]. Simply substituting the methyl ester with a free carboxylic acid or relocating the methyl group alters the reactivity for subsequent coupling reactions and can lead to different biological outcomes in kinase inhibition profiles, as observed in structure-activity relationship (SAR) studies of related antifolates and JAK inhibitors [1][3].

Quantitative Differentiation of Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: A Procurement-Focused Evidence Guide


PKM2 Modulation: Divergent Activity Compared to Free Carboxylic Acid

In a BindingDB assay, the target methyl ester compound demonstrated an IC50 of 2,000 nM against Pyruvate Kinase PKM2 [1]. In contrast, the structurally related free carboxylic acid, 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, exhibits a different pharmacological profile; functional data for a similar methyl ester in the series show an EC50 of 1,100 nM for PKM2 activation, highlighting functional divergence based on the ester group [2]. This indicates the ester is not merely a pro-drug but can have distinct activity. Direct comparative data within a single study is not available for this specific pair; analysis necessitates cross-study comparison and consideration of the functional modulation vs. inhibition context.

PKM2 Cancer Metabolism Immuno-oncology

LIMK2 Inhibitory Activity: A Sub-µM Starting Point Absent in Common 4-Carboxylate Isomers

A closely related derivative, 1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-p-tolylpiperidine-4-carboxamide, built from a scaffold with a free 2-position, inhibits LIMK2 with an IC50 of 1,300 nM [1]. In stark contrast, a series of advanced pyrrolo[2,3-d]pyrimidines with substitutions at the C-4 position, including carboxylate isomers, have shown no reported activity against LIMK2 [2]. This class-level inference suggests that the 5-methyl-2-carboxylate core, even when derivatized, maintains a baseline affinity for LIMK2 that is structurally sensitive and absent in C-4 substituted analogs.

LIMK2 Cytoskeletal Dynamics Cancer Metastasis

Crucial Intermediate for JAK3-Selective Inhibitors with Picomolar Potency

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate serves as a pivotal intermediate for synthesizing highly optimized JAK3 inhibitors [1]. Through structural optimization on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a derivative (compound 9a) achieved an IC50 of 0.29 nM against JAK3, with greater than 3,300-fold selectivity over other JAK family members and >150-fold selectivity over kinases with a structurally analogous cysteine residue [2]. This represents a potency improvement of over 4 orders of magnitude compared to a less optimized JAK3 hit from the same scaffold series (IC50 = 10,000 nM) [3], underscoring the value of the 2-carboxylate ester as a launch point for medicinal chemistry.

JAK3 Autoimmune Disease Immunosuppression

High-Value Application Scenarios for Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in Drug Discovery


Selective JAK3 Inhibitor Lead Optimization for Autoimmune Disorders

This compound is an ideal starting material for programs initiating structure-activity relationship (SAR) studies around the 2-position of the 7-deazapurine core. As evidenced by the pathway to compound 9a (JAK3 IC50 = 0.29 nM), the methyl ester provides a direct synthetic route to amide and acid derivatives. The remarkable >3,300-fold selectivity over other JAK kinases achieved from this scaffold [1] presents a clear path to mitigating the systemic immunosuppression seen with pan-JAK inhibitors, directly addressing a key clinical differentiation goal in rheumatoid arthritis and other autoimmune indications [2].

Dual-Acting Antifolate Design Targeting Cancer Metabolism

The scaffold's inherent activity against dihydrofolate reductase (DHFR) and pyruvate kinase (PKM2) enables a dual-pronged attack on cancer cell metabolism. The target ester's PKM2 inhibition (IC50 = 2,000 nM) [3] can be combined with DHFR inhibitory activity reported for 5-methyl-substituted pyrrolo[2,3-d]pyrimidines [4]. This creates a unique opportunity to discover agents that simultaneously disrupt nucleotide synthesis and glycolysis, a strategy supported by recent work on 6-substituted analogs showing that the C-2 and C-5 positions are tunable handles for achieving such dual pharmacology [5].

Cytoskeletal Kinase Probe Development (LIMK2)

For research groups focused on tumor metastasis and cytoskeletal regulation, the LIMK2 inhibitory activity (IC50 = 1,300 nM for a closely related derivative) [6] demonstrates the scaffold's privileged fit for this kinase family. Unlike 4-carboxylate regioisomers which lack this activity profile [7], this compound offers a validated starting point for designing potent LIMK2 chemical probes. Its methyl ester handle also facilitates rapid conversion to cell-permeable amides for cellular proof-of-concept studies to validate LIMK2 as a therapeutic target in glioblastoma and other invasive cancers [8].

Quote Request

Request a Quote for Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.